
N'-(4-methylphenyl)cyclohexanecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-methylphenyl)cyclohexanecarboximidamide is an organic compound that belongs to the class of carboximidamides It is characterized by the presence of a cyclohexane ring attached to a carboximidamide group, with a 4-methylphenyl substituent on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methylphenyl)cyclohexanecarboximidamide typically involves the reaction of cyclohexanecarboxylic acid with 4-methylphenylamine in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of N’-(4-methylphenyl)cyclohexanecarboximidamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’-(4-methylphenyl)cyclohexanecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the carboximidamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N’-(4-methylphenyl)cyclohexanecarboximidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(4-methylphenyl)cyclohexanecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)cyclohexanecarboxamide: Similar structure but with an amide group instead of a carboximidamide group.
4-methylphenylcyclohexanecarboxylic acid: Lacks the carboximidamide group.
Cyclohexanecarboximidamide: Lacks the 4-methylphenyl substituent.
Uniqueness
N’-(4-methylphenyl)cyclohexanecarboximidamide is unique due to the presence of both the cyclohexane ring and the 4-methylphenyl substituent, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
89609-45-0 |
|---|---|
Molecular Formula |
C14H20N2 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
N'-(4-methylphenyl)cyclohexanecarboximidamide |
InChI |
InChI=1S/C14H20N2/c1-11-7-9-13(10-8-11)16-14(15)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H2,15,16) |
InChI Key |
ABNVUUWQAMLFHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C2CCCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{2-[(3-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14386370.png)
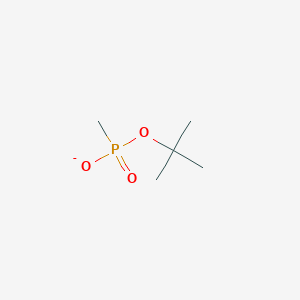
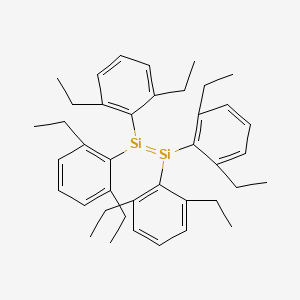
![Ethanone, 1-(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-](/img/structure/B14386382.png)
![Methyl 3-[1-(4-methylbenzene-1-sulfonyl)-1H-indol-3-yl]propanoate](/img/structure/B14386386.png)

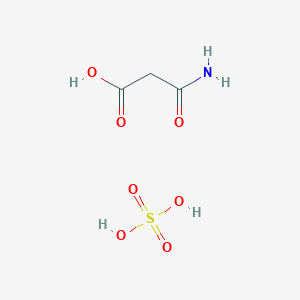
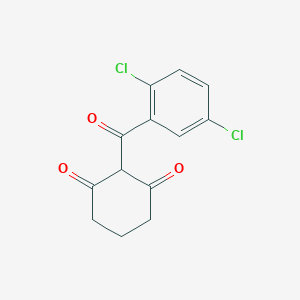
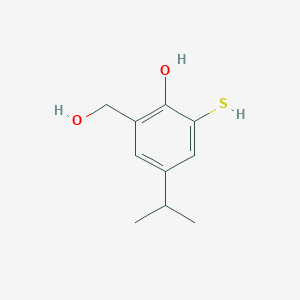
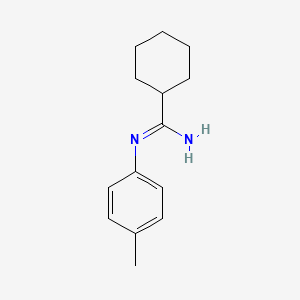
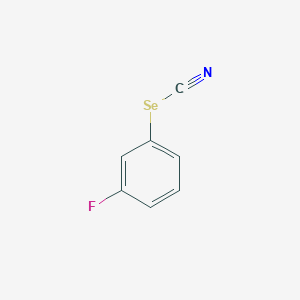
![3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium](/img/structure/B14386416.png)

